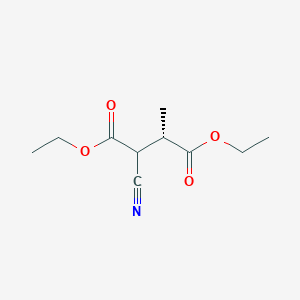

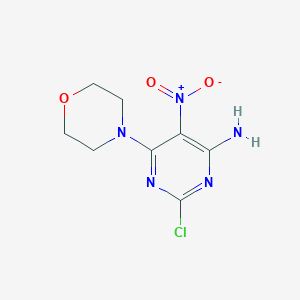

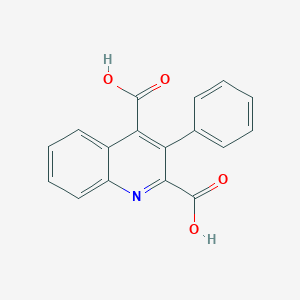

2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine (2C6MNP) is an important organic compound that has many scientific and industrial applications. It is a nitrogen-containing heterocyclic compound that is used as a building block for synthesis of other organic compounds. 2C6MNP has been widely used in the pharmaceutical and agrochemical industries due to its unique properties, such as its ability to act as a catalyst, its stability, and its low toxicity.

Scientific Research Applications

Interplay of Molecular Structures

Research by Quesada et al. (2004) on symmetrically disubstituted aminopyrimidines, including compounds with a morpholino group, highlights the extensive charge-assisted hydrogen bonding and polarized molecular-electronic structures. These findings are crucial for understanding the supramolecular structures formed by these compounds, which can range from zero-dimensional to three-dimensional based on the type of hydrogen bonds present (Quesada et al., 2004).

Novel Heterocyclic Systems

Karimian and Karimi (2020) synthesized a novel heterocyclic system that involves morpholine, demonstrating the potential for creating new compounds with significant applications in various fields of chemistry and pharmacology (Karimian & Karimi, 2020).

Synthesis of Fused Heterocyclic Compounds

El-Dean et al. (2010) explored the conversion of 1-amino-5-morpholino tetrahydrothieno isoquinoline to various derivatives, showcasing the versatility of morpholine-containing compounds in synthesizing fused heterocyclic structures with potential biological applications (El-Dean, Radwan, & Zaki, 2010).

Molecular and Supramolecular Structures

Research on polymorphs of morpholinopyrimidine by Bowes et al. (2003) reveals insights into the crystallization processes and the resulting molecular and supramolecular structures. This knowledge is vital for designing materials with specific properties based on their crystal structures (Bowes et al., 2003).

Antimicrobial Activity

Galkina et al. (2017) studied the reaction of morpholine with chloronitro-substituted benzofurazanes and -furoxanes, leading to compounds with high antibacterial and antimycotic activities. This research opens avenues for developing new antimicrobial agents (Galkina et al., 2017).

properties

IUPAC Name |

2-chloro-6-morpholin-4-yl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3/c9-8-11-6(10)5(14(15)16)7(12-8)13-1-3-17-4-2-13/h1-4H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMWFKYKNILTPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392872 |

Source

|

| Record name | 2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

CAS RN |

29955-44-0 |

Source

|

| Record name | 2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)

![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)

![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)

![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)